molecular formula C17H25FN2O3S2 B2820080 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320890-00-2

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2820080
CAS No.: 2320890-00-2
M. Wt: 388.52
InChI Key: JVVMFBXJLKEJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320890-00-2) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a 1,4-diazepane core modified with both a 4-ethoxy-3-fluorobenzenesulfonyl group and a thiolan-3-yl substituent, giving it a molecular formula of C17H25FN2O3S2 and a molecular weight of 388.52 g/mol . The compound's structure, characterized by a sulfonamide linkage and a tetrahydrothiophene (thiolane) ring, makes it a valuable intermediate or scaffold in medicinal chemistry and drug discovery efforts, particularly in the synthesis of novel pharmacologically active molecules . With a calculated topological polar surface area of approximately 83.5 Ų and an XLogP3 value of 2.5, this compound possesses properties of interest for researchers studying structure-activity relationships and pharmacokinetics . It is supplied as a solid and should be stored at room temperature. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request quotes for various quantities, including milligram to gram scales .

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S2/c1-2-23-17-5-4-15(12-16(17)18)25(21,22)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h4-5,12,14H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVMFBXJLKEJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on 1,4-Diazepane Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 4-Ethoxy-3-fluorobenzenesulfonyl Not Provided Sulfonyl, ethoxy, fluorine, thiolan -
1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane 3-Chlorobenzoyl 324.87 Benzoyl, chloro, thiolan
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)pentanamide 2-Cyanophenyl 459 (M+H⁺) Cyanophenyl, amide, thiophene
1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane 2-(Methylsulfanyl)benzoyl 336.51 Benzoyl, methylsulfanyl, thiolan
2-Chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Methanesulfonyl Not Provided Sulfonyl, morpholine, thienopyrimidine

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Sulfonyl-containing compounds (e.g., the target compound) exhibit characteristic C=S (~1247–1255 cm⁻¹) and S=O (~1150–1200 cm⁻¹) stretching vibrations, absent in benzoyl derivatives .
  • NMR Analysis : The thiolan-3-yl group in the target compound and analogs (e.g., 1-(3-chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane) would show distinct proton environments for the tetrahydrothiophene ring (δ ~2.5–3.5 ppm) .

Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Dopamine D3 Receptor Binding: Compounds like N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)pentanamide are designed as D3 receptor ligands, where the cyanophenyl group enhances selectivity . The target compound’s 4-ethoxy-3-fluorobenzenesulfonyl group may similarly fine-tune receptor interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with sulfonylation of the diazepane core. A common approach includes reacting a sulfonyl chloride derivative (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) with a thiolan-3-yl-substituted diazepane precursor under basic conditions (e.g., pyridine or NaH) in aprotic solvents like acetonitrile or DMF . Optimization focuses on:

  • Catalysts : Amine bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Temperature : Controlled heating (40–60°C) to enhance reaction rates without decomposition.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Ethoxy-3-fluorobenzenesulfonyl chloride, DMF, NaH, 50°C65–70≥95%
PurificationSilica gel chromatography (EtOAc/hexane 3:7)6099%

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Chromatographic methods are critical due to the compound’s polarity and potential byproducts. Reverse-phase HPLC (C18 column, methanol/water mobile phase) is recommended for high-purity isolation (>99%). For intermediate steps, flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) efficiently removes unreacted sulfonyl chlorides and amines .

Q. What safety protocols are essential for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid contact with skin/eyes; rinse immediately with water if exposed .
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to study binding affinities and conformational stability. Key steps include:

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .
  • Parameterization : Assign partial charges using AM1-BCC and solvation models (TIP3P) .
    • Example Finding : Docking scores for this compound against carbonic anhydrase IX show a ∆G of –8.2 kcal/mol, suggesting strong inhibition potential .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardization : Use validated assays (e.g., fluorogenic substrates for enzyme inhibition) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers. Replicate studies under controlled conditions (pH 7.4, 37°C) .

Q. What experimental designs elucidate the structure-activity relationship (SAR) of functional group modifications?

  • Methodological Answer :

  • Systematic Modifications : Replace the ethoxy group with methoxy, hydroxy, or halogens to assess electronic effects. Substitute thiolan-3-yl with oxolane or piperidine to study steric impacts .
  • Assays : Test analogs in dose-response assays (e.g., cytotoxicity in MCF-7 cells) and correlate results with computed logP and polar surface area .
    • Data Table :
ModificationBiological Activity (IC₅₀, μM)logP
Ethoxy (Parent)2.3 ± 0.43.1
Methoxy5.1 ± 0.62.8
Hydroxy>101.9

Q. Which analytical techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS. Monitor hydrolysis of the sulfonamide group .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and TGA (Thermogravimetric Analysis) for decomposition thresholds (>200°C observed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.